Cas no 156744-78-4 (2-(2,3-dimethylphenyl)propan-2-ol)

2-(2,3-dimethylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,3-dimethylphenyl)propan-2-ol
- Benzenemethanol, α,α,2,3-tetramethyl-
- α,α,2,3-Tetramethylbenzenemethanol
- EN300-217852
- Z992749066
- SCHEMBL2422395
- 2-(2,3-Dimethylphenyl)-2-propanol
- DB-147979
- G71135
- LYAYPVCAAQCSGB-UHFFFAOYSA-N
- AKOS011840225
- 156744-78-4
-
- MDL: MFCD16794554
- Inchi: 1S/C11H16O/c1-8-6-5-7-10(9(8)2)11(3,4)12/h5-7,12H,1-4H3
- InChI Key: LYAYPVCAAQCSGB-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC(C)=C1C)(O)C
Computed Properties
- Exact Mass: 164.120115130g/mol
- Monoisotopic Mass: 164.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
2-(2,3-dimethylphenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-217852-0.1g |
2-(2,3-dimethylphenyl)propan-2-ol |
156744-78-4 | 95% | 0.1g |
$306.0 | 2023-09-16 | |
abcr | AB430359-5 g |
2-(2,3-Dimethylphenyl)-2-propanol |
156744-78-4 | 5g |
€1,398.00 | 2023-04-23 | ||
TRC | D590970-100mg |
2-(2,3-dimethylphenyl)propan-2-ol |
156744-78-4 | 100mg |
$ 340.00 | 2022-06-05 | ||
TRC | D590970-50mg |
2-(2,3-dimethylphenyl)propan-2-ol |
156744-78-4 | 50mg |
$ 230.00 | 2022-06-05 | ||
Fluorochem | 397188-25g |
2-(2,3-Dimethylphenyl)-2-propanol |
156744-78-4 | 97.0% | 25g |
£2,958.00 | 2023-04-14 | |
Fluorochem | 397188-1g |
2-(2,3-Dimethylphenyl)-2-propanol |
156744-78-4 | 97.0% | 1g |
£570.00 | 2023-04-14 | |
Aaron | AR01BD44-10g |
2-(2,3-dimethylphenyl)propan-2-ol |
156744-78-4 | 95% | 10g |
$5260.00 | 2023-12-15 | |
Aaron | AR01BD44-500mg |
2-(2,3-dimethylphenyl)propan-2-ol |
156744-78-4 | 95% | 500mg |
$976.00 | 2025-02-09 | |
Aaron | AR01BD44-5g |
2-(2,3-dimethylphenyl)propan-2-ol |
156744-78-4 | 95% | 5g |
$3554.00 | 2023-12-15 | |
1PlusChem | 1P01BCVS-100mg |
2-(2,3-dimethylphenyl)propan-2-ol |
156744-78-4 | 95% | 100mg |
$118.00 | 2025-03-19 |
2-(2,3-dimethylphenyl)propan-2-ol Related Literature
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Additional information on 2-(2,3-dimethylphenyl)propan-2-ol
Professional Introduction to 2-(2,3-dimethylphenyl)propan-2-ol (CAS No. 156744-78-4)
2-(2,3-dimethylphenyl)propan-2-ol, identified by its Chemical Abstracts Service (CAS) number 156744-78-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a propyl alcohol group attached to a 2,3-dimethylphenyl ring, has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development.
The molecular structure of 2-(2,3-dimethylphenyl)propan-2-ol consists of a benzene ring substituted with two methyl groups at the 2 and 3 positions, linked to a secondary propyl alcohol. This arrangement imparts specific electronic and steric properties that make it a valuable intermediate in various chemical transformations. The presence of the hydroxyl group enhances its reactivity, allowing for further functionalization through esterification, etherification, or oxidation reactions.
In recent years, the compound has been explored in the context of medicinal chemistry. Its structural motif is reminiscent of biaryl compounds, which are prevalent in many bioactive molecules. Researchers have been investigating its potential as a building block for more complex pharmacophores. For instance, derivatives of 2-(2,3-dimethylphenyl)propan-2-ol have been synthesized and evaluated for their biological activity, particularly in the realm of central nervous system (CNS) drugs.
One notable area of research involves the use of 2-(2,3-dimethylphenyl)propan-2-ol in the synthesis of ligands for G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a crucial role in signal transduction within cells. Many therapeutic agents target these receptors to modulate various physiological processes. The dimethylphenyl moiety in 2-(2,3-dimethylphenyl)propan-2-ol can be strategically modified to enhance binding affinity and selectivity for specific GPCRs. Recent studies have demonstrated that certain derivatives exhibit promising activity as potential drugs for neurological disorders.
Another emerging application of 2-(2,3-dimethylphenyl)propan-2-ol is in the development of catalysts for asymmetric synthesis. Chiral compounds derived from this molecule have shown utility in enantioselective reactions, which are essential for producing optically active pharmaceuticals. The ability to generate enantiomerically pure compounds is critical in drug development, as the biological activity of many drugs is highly dependent on their stereochemistry. Researchers have leveraged the reactivity of 156744-78-4 to develop novel chiral auxiliaries and ligands that facilitate high-yielding enantioselective transformations.
The compound's versatility also extends to material science applications. Its aromatic structure and hydroxyl functionality make it a suitable candidate for polymer modifications and the development of functional materials. For example, incorporating 156744-78-4 into polymer backbones can impart specific thermal or mechanical properties. Additionally, its ability to participate in hydrogen bonding interactions suggests potential uses in designing smart materials or supramolecular assemblies.
From a synthetic chemistry perspective, (CAS No. 156744-78-4) serves as an important intermediate in multi-step organic synthesis. Its straightforward preparation from commercially available precursors makes it accessible for large-scale production. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to further diversify its structural framework. These techniques enable chemists to construct complex derivatives with tailored properties for specialized applications.
The safety profile of (CAS No: 156744-78-4) is another critical consideration in its application. While not classified as hazardous under standard conditions, proper handling protocols should be followed to ensure safe laboratory practices. Storage recommendations include keeping the compound away from moisture and strong oxidizing agents to prevent degradation. As with any chemical reagent, adequate ventilation and personal protective equipment (PPE) are essential when working with this substance.
In conclusion,(CAS No: 156744-78-4) represents a versatile and valuable compound with broad utility across multiple scientific disciplines. Its role in pharmaceutical research continues to evolve with advancements in synthetic methodologies and an increasing understanding of its biological relevance. As new applications emerge,(CAS No: 156744-78-4) will undoubtedly remain at the forefront of innovation in both academic and industrial settings.
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